molecular formula C9H13NO3S B6599703 ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate CAS No. 1546144-18-6

ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B6599703
CAS No.: 1546144-18-6
M. Wt: 215.27 g/mol
InChI Key: VXNSUNFASSKEOC-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by an ethoxymethyl group attached to the second position and an ethyl ester group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-bromoacetate with thiourea, followed by the introduction of an ethoxymethyl group. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions to facilitate the cyclization and subsequent esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, the use of catalysts and optimized solvents can further improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are known for their antimicrobial and antifungal properties, making this compound useful in the development of new antibiotics.

    Medicine: The compound can be used in the design of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The ethoxymethyl and ester groups can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(ethoxymethyl)-1,3-oxazole-4-carboxylate

Uniqueness

This compound is unique due to the presence of both an ethoxymethyl group and an ethyl ester group, which confer specific chemical properties such as increased solubility and reactivity. The thiazole ring itself is a versatile scaffold that can be modified to enhance biological activity and selectivity, making this compound particularly valuable in drug design and development.

Properties

IUPAC Name

ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-12-5-8-10-7(6-14-8)9(11)13-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNSUNFASSKEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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